molecular formula C7H13Br B14153647 1-Bromo-1-heptene CAS No. 89942-12-1

1-Bromo-1-heptene

Cat. No.: B14153647
CAS No.: 89942-12-1
M. Wt: 177.08 g/mol
InChI Key: XNCAEAZUROUZKT-VOTSOKGWSA-N
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Description

1-Bromo-1-heptene is an organic compound with the molecular formula C₇H₁₃Br. It is a member of the alkene family, characterized by the presence of a bromine atom attached to the first carbon of a heptene chain. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-heptene can be synthesized through the bromination of 1-heptene. The reaction typically involves the addition of bromine (Br₂) to 1-heptene in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-heptene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 1-heptanol, 1-heptanenitrile.

    Addition: 1,2-dibromoheptane.

    Elimination: 1,3-heptadiene.

Scientific Research Applications

1-Bromo-1-heptene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Used in the study of enzyme-catalyzed reactions involving halogenated alkenes.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-bromo-1-heptene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Additionally, the double bond in this compound makes it susceptible to electrophilic addition reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo both substitution and addition reactions provides a wide range of synthetic possibilities .

Properties

CAS No.

89942-12-1

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

(E)-1-bromohept-1-ene

InChI

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h6-7H,2-5H2,1H3/b7-6+

InChI Key

XNCAEAZUROUZKT-VOTSOKGWSA-N

Isomeric SMILES

CCCCC/C=C/Br

Canonical SMILES

CCCCCC=CBr

Origin of Product

United States

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